5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- is a chemical compound with the molecular formula C₁₄H₁₀N₂O₂. It is also known as 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione or N-Benzyl-2,3-pyridinedicarboximide . The compound’s structure consists of a pyrrolopyridine core with a benzyl group and an acetylphenyl substituent.
The molecular structure of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- is characterized by its fused pyrrolopyridine ring, benzyl group, and acetylphenyl moiety. The canonical SMILES representation is: C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3 . The compound’s mass is approximately 238.2419 daltons.
6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been primarily utilized in the synthesis of substituted imines []. The reaction involves condensing the ketone group of the 4-acetylphenyl substituent with various substituted anilines. This reaction proceeds under standard imine formation conditions, typically requiring an acid catalyst and the removal of water to drive the reaction forward.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0